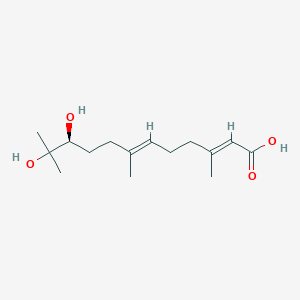
(10S)-Juvenile hormone III acid diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10S)-Juvenile hormone III acid diol is a sesquiterpenoid.
Aplicaciones Científicas De Investigación
Insect Development and Physiology
Juvenile hormones, including (10S)-Juvenile hormone III acid diol, are critical in regulating insect metamorphosis and development. They help maintain larval characteristics and prevent premature maturation into adults. Studies have shown that manipulating the levels of juvenile hormones can lead to significant changes in developmental pathways.
- Case Study: Research on Drosophila melanogaster has demonstrated that synthetic applications of juvenile hormones can restore oogenesis in allatectomized females, indicating their role in reproductive processes .
Insect Behavior Modification
Juvenile hormones also influence insect behavior, particularly mating and feeding behaviors. The presence of these hormones can alter reproductive strategies and feeding patterns, which are essential for survival and propagation.
- Case Study: In laboratory settings, the administration of this compound has been shown to initiate mating behaviors in male insects when combined with other juvenile hormone analogs .
Biochemical Pathway Studies
The compound is utilized to study the enzymatic pathways involved in juvenile hormone biosynthesis and degradation. Understanding these pathways is crucial for developing pest control strategies that target specific hormonal processes.
- Research Findings: The enzyme juvenile hormone diol kinase is involved in the degradation of juvenile hormones, including this compound. Suppression of this enzyme has been linked to increased juvenile hormone levels, leading to altered growth rates and survival outcomes in insects .
Potential Insecticidal Applications
Given its pivotal role in insect physiology, this compound is being explored as a target for novel insecticides. By disrupting the hormonal balance within pest populations, researchers aim to develop effective pest management solutions.
- Research Insights: Studies indicate that targeting the metabolic pathways associated with juvenile hormones can lead to increased mortality rates among pest species, providing a potential avenue for sustainable agricultural practices .
Data Tables
Propiedades
Fórmula molecular |
C15H26O4 |
|---|---|
Peso molecular |
270.36 g/mol |
Nombre IUPAC |
(2E,6E,10S)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid |
InChI |
InChI=1S/C15H26O4/c1-11(8-9-13(16)15(3,4)19)6-5-7-12(2)10-14(17)18/h6,10,13,16,19H,5,7-9H2,1-4H3,(H,17,18)/b11-6+,12-10+/t13-/m0/s1 |
Clave InChI |
UULZSWLWBGEDTD-WGRJTNITSA-N |
SMILES isomérico |
C/C(=C\CC/C(=C/C(=O)O)/C)/CC[C@@H](C(C)(C)O)O |
SMILES canónico |
CC(=CCCC(=CC(=O)O)C)CCC(C(C)(C)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















